![molecular formula C24H22O4 B14479379 4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol CAS No. 65195-28-0](/img/structure/B14479379.png)
4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is a chiral organic compound featuring two naphthalene rings connected by a single bond, with ethoxy groups at the 4 and 4’ positions and hydroxyl groups at the 1 and 1’ positions. This compound is known for its axial chirality, which arises from the restricted rotation around the single bond connecting the two naphthalene rings. This unique structural feature makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol typically involves the following steps:
Starting Material: The synthesis begins with 1,1’-bi-2-naphthol, which is commercially available or can be synthesized from naphthalene derivatives.
Ethoxylation: The hydroxyl groups at the 4 and 4’ positions are ethoxylated using ethyl iodide in the presence of a base such as potassium carbonate.
Purification: The product is purified by recrystallization or column chromatography to obtain pure 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted binaphthyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol is primarily related to its ability to interact with other chiral molecules. The axial chirality of the compound allows it to form stable complexes with various metal ions and organic molecules. These interactions are crucial in asymmetric catalysis, where the compound acts as a chiral ligand, facilitating the formation of enantiomerically enriched products .
Comparison with Similar Compounds
1,1’-Bi-2-naphthol: A precursor to 4,4’-diethoxy-[2,2’-binaphthalene]-1,1’-diol, known for its use in chiral catalysis.
2,2’-Dimethoxy-1,1’-binaphthalene: Similar in structure but with methoxy groups instead of ethoxy groups.
6,6’-Dicarboxyl-2,2’-diethoxy-1,1’-binaphthalene: A derivative with carboxyl groups, used in the synthesis of metal-organic frameworks.
Uniqueness: 4,4’-Diethoxy-[2,2’-binaphthalene]-1,1’-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The ethoxy groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in research and industrial applications .
Properties
CAS No. |
65195-28-0 |
|---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-ethoxy-2-(4-ethoxy-1-hydroxynaphthalen-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C24H22O4/c1-3-27-21-13-19(23(25)17-11-7-5-9-15(17)21)20-14-22(28-4-2)16-10-6-8-12-18(16)24(20)26/h5-14,25-26H,3-4H2,1-2H3 |
InChI Key |
GUGGJGRHKOTILC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C2=CC=CC=C21)O)C3=C(C4=CC=CC=C4C(=C3)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)

![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
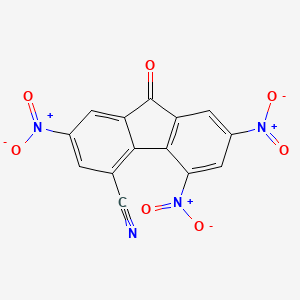
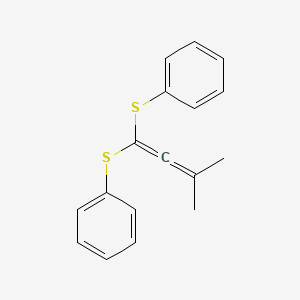
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
silane](/img/structure/B14479328.png)
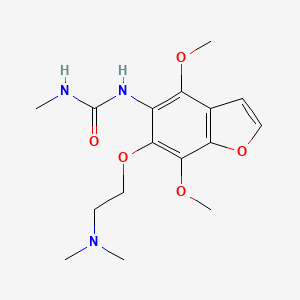
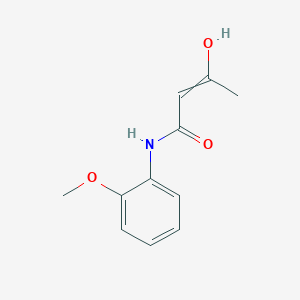
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
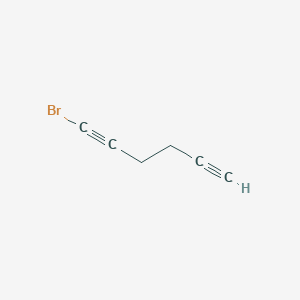
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)
